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Abstract

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a pivotal chiral building block in
the asymmetric synthesis of various carbocyclic nucleoside analogues, most notably the potent
antiviral drug Entecavir, used in the treatment of Hepatitis B. Its specific stereochemistry is
crucial for the biological activity of the final therapeutic agent. This technical guide provides a
comprehensive overview of the stereochemical aspects of this compound, including its
structural features, synthesis, and characterization. While detailed experimental protocols and
specific NMR spectral data are not readily available in the public domain, this guide compiles
the existing knowledge to support research and development in this area.

Introduction

The cyclopentene ring is a common scaffold in a multitude of biologically active molecules. The
precise spatial arrangement of substituents on this five-membered ring dictates the molecule's
interaction with biological targets. In the case of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-
cyclopentene, the cis relationship between the hydroxyl group at C1 and the benzyloxymethyl
group at C2, along with the specific absolute configurations (1S, 2R), is a critical determinant
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for its successful application in the synthesis of Entecavir and other related antiviral
compounds.

Physicochemical Properties

A summary of the available physicochemical data for (1S,2R)-2-(Benzyloxymethyl)-1-
hydroxy-3-cyclopentene is presented in Table 1. It is important to note that some of these
values are estimates and should be confirmed through experimental analysis.

Property Value Reference
Molecular Formula C13H1602
Molecular Weight 204.26 g/mol
CAS Number 110567-21-0
Appearance Pale yellow oil
Density 1.112 g/cm3 (estimate)
Bailing Point 318.9 °C at 760 mmHg
(estimate)
Specific Rotation [a]D Not available

Stereospecific Synthesis

The synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a key
challenge, requiring high stereocontrol to obtain the desired enantiomer. While a detailed, step-
by-step experimental protocol is not publicly available, the general synthetic strategy involves
the enantioselective functionalization of a cyclopentene precursor.

A plausible synthetic pathway, inferred from the synthesis of Entecauvir, is outlined below. This
workflow highlights the key transformations required to establish the desired stereocenters.
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Synthetic Workflow

Alkylation with Asymmetric
Benzyloxymethyl chloride 5-(Benzyloxymethyl)cyclopentadiene Hydroboration-Oxidation

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

Cyclopentadiene

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-
cyclopentene.

Key Synthetic Steps (Hypothetical Protocol)

Based on established organometallic and asymmetric synthesis methodologies, a hypothetical
protocol would involve:

o Preparation of the Substituted Cyclopentadiene: Reaction of sodium cyclopentadienide with
benzyloxymethyl chloride to introduce the benzyloxymethyl group onto the cyclopentadiene
ring.

o Asymmetric Hydroboration-Oxidation: This is the crucial stereochemistry-defining step. The
use of a chiral borane reagent, such as a derivative of a-pinene (e.g., L-
diisopinocampheylborane), would selectively add to one face of the double bond in the
substituted cyclopentadiene. Subsequent oxidation of the borane intermediate with hydrogen
peroxide and a base would yield the desired (1S,2R) alcohol.

« Purification: Purification of the final product would likely involve column chromatography on
silica gel to separate it from any diastereomeric byproducts and other impurities.

Note: This is a generalized protocol. The specific reaction conditions, such as solvents,
temperatures, and reaction times, would need to be optimized for high yield and
stereoselectivity.

Role in Entecavir Synthesis

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b044974?utm_src=pdf-body-img
https://www.benchchem.com/product/b044974?utm_src=pdf-body
https://www.benchchem.com/product/b044974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene serves as a key chiral precursor in
the total synthesis of Entecavir. The subsequent steps in the synthesis build upon the
stereochemistry established in this intermediate.

Entecavir Synthesis Pathway

(EsAR ) T ) Epoxidation Ring Opening Introduction of Guanine Base Entecavir
-1-hydroxy-3-cyclopentene

Click to download full resolution via product page
Caption: Simplified pathway from the title compound to Entecauvir.

The stereocenters at C1 and C2 of the cyclopentene ring of the title compound directly
correspond to crucial stereocenters in the final Entecavir molecule, highlighting the importance
of its enantiopure synthesis.

Spectroscopic Characterization (Data Needed)

A comprehensive spectroscopic analysis is essential for the unambiguous confirmation of the
structure and stereochemistry of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene.
However, detailed and verified *H and 3C NMR data for this specific compound are not readily
available in published literature.

For the purpose of this guide, a table of expected NMR chemical shifts is provided based on
analogous structures. These are predicted values and require experimental verification.

Table 2: Predicted 'H and 3C NMR Data
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1H NMR (CDCls) Predicted & (ppm) 13C NMR (CDCI5) Predicted & (ppm)
H1 (CH-OH) ~4.5 C1 (CH-OH) ~75

H2 (CH-CH20BnN) ~2.8 C2 (CH-CHz208BN) ~50

H3, H4 (CH=CH) ~5.8 C3, C4 (CH=CH) ~130

H5 (CH2) ~2.2,2.6 C5 (CH2) ~40

CH20Bn ~3.5 CH20Bn ~72

Ph-H ~7.3 Ph-C ~127-138

OH Variable

Conclusion and Future Outlook

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a molecule of significant interest
in medicinal chemistry due to its role as a precursor to important antiviral drugs. While its
stereochemical importance is well-established, there is a notable lack of detailed, publicly
accessible experimental data, particularly for its synthesis and spectroscopic characterization.
Further research and publication in this area would be highly beneficial to the scientific
community, facilitating advancements in the synthesis of carbocyclic nucleoside analogues and
the development of novel therapeutics. The development of a robust and scalable
stereoselective synthesis for this intermediate remains a key area of focus for process
chemistry and drug development.

 To cite this document: BenchChem. [Stereochemistry of (1S,2R)-2-(Benzyloxymethyl)-1-
hydroxy-3-cyclopentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044974#stereochemistry-of-1s-2r-2-
benzyloxymethyl-1-hydroxy-3-cyclopentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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